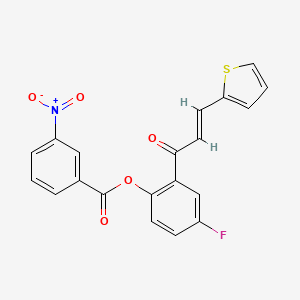

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate

Description

The compound (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate is a chalcone derivative characterized by a thiophene-acryloyl moiety, a fluorophenyl group, and a nitrobenzoate ester. The compound’s synthesis likely involves Claisen-Schmidt condensation, a common method for chalcone derivatives , followed by esterification to introduce the nitrobenzoate group.

Properties

IUPAC Name |

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO5S/c21-14-6-9-19(17(12-14)18(23)8-7-16-5-2-10-28-16)27-20(24)13-3-1-4-15(11-13)22(25)26/h1-12H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGXJLIVUSTIMP-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

Preparation of 4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenol: This intermediate can be synthesized through a Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide.

Esterification: The intermediate is then esterified with 3-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Claisen-Schmidt condensation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and nitro group could enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Chalcone derivatives and acryloyl-based compounds are widely studied for their structural diversity and functional versatility. Below is a detailed comparison of the target compound with structurally related analogs.

Structural and Substituent Variations

Key Observations :

- Thiophene vs. Aryl Groups: Thiophene-containing analogs (e.g., 3f, target) exhibit π-conjugation beneficial for optoelectronic applications, whereas dimethylamino-phenyl derivatives (LM-021) show enhanced fluorescence due to electron-donating groups .

- Bioactivity : Hydroxycoumarin derivatives (LM-021) are associated with antimicrobial activity, while the target compound’s nitro group may confer redox activity relevant to pharmaceutical applications .

Stability and Reactivity

- Nitrobenzoate vs.

- Fluorine Substituents: The 4-fluoro group enhances metabolic stability compared to non-halogenated analogs (e.g., 3h in ), a feature critical in drug design .

Biological Activity

(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3-nitrobenzoate is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant data and case studies.

Overview of the Compound

This compound features several functional groups, including a fluorine atom, a thiophene ring, and a nitrobenzoate moiety. These structural elements contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves:

- Preparation of the Acryloyl Intermediate :

- Conducted via a Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carbaldehyde in the presence of sodium hydroxide.

- Esterification :

- The resulting intermediate is then esterified with 3-nitrobenzoic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups is believed to enhance binding affinity.

- Membrane Interaction : Its structural features may allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitro compounds have shown broad-spectrum antibacterial effects. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential in this area.

Anticancer Activity

Preliminary studies on related compounds indicate potential anticancer properties. For example, certain fluorinated compounds have demonstrated selective cytotoxicity against various cancer cell lines. Further research is needed to establish the specific anticancer efficacy of this compound.

Case Studies

- Antitubercular Activity : In a study focusing on similar nitro derivatives, compounds were assessed for their effectiveness against M. tuberculosis. The most potent derivative exhibited an MIC value of 4 µg/mL against rifampicin-resistant strains, indicating promising pathways for further exploration with this compound.

- Cytotoxic Studies : A related compound was evaluated against various tumor cell lines, showing selective activity that warrants further investigation into the cytotoxic profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.